N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is a complex organic compound with a molecular formula of C26H26N4O3S and a molecular weight of 474.586 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety, a hydrazide linkage, and an ethoxy-substituted phenyl group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The imine group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative, while reduction of the imine group would produce an amine .
Scientific Research Applications
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The hydrazide linkage may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide
- N’-(3-ethoxy-2-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy-substituted phenyl group and benzimidazole moiety differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct chemical reactivity .
Properties
CAS No. |
314066-90-5 |
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Molecular Formula |
C26H26N4O3S |
Molecular Weight |
474.6g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-3-33-23-10-6-7-20(25(23)32)15-27-29-24(31)17-34-26-28-21-8-4-5-9-22(21)30(26)16-19-13-11-18(2)12-14-19/h4-15,32H,3,16-17H2,1-2H3,(H,29,31)/b27-15+ |
InChI Key |
REEHCPJCDAQSBH-JFLMPSFJSA-N |
SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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